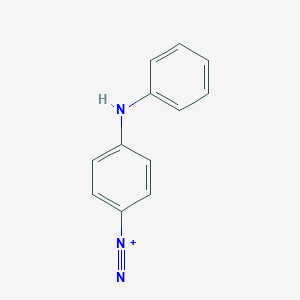

4-Anilinobenzenediazonium

Description

Structure

3D Structure

Properties

IUPAC Name |

4-anilinobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHDOXAXFMXYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16072-57-4 | |

| Record name | 4-(Phenylamino)benzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16072-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Anilinobenzenediazonium Chloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-anilinobenzenediazonium chloride, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound chloride, also known as p-(phenylamino)benzenediazonium chloride, is an aromatic diazonium salt. The presence of the diazonium group (-N₂⁺Cl⁻) makes it a highly reactive species and a valuable synthon for the introduction of various functional groups onto an aromatic ring. Its precursor, 4-aminodiphenylamine, is a well-known compound in industrial chemistry.[1] The stability and reactivity of diazonium salts are influenced by the nature of the aromatic ring and the counter-ion.[2] This guide will delve into the specifics of its preparation, key chemical and physical properties, and its utility in synthetic organic chemistry, particularly in pathways relevant to pharmaceutical development.

Synthesis of this compound Chloride

The synthesis of this compound chloride is achieved through the diazotization of 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine). This reaction involves treating the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures.

General Reaction Scheme

The fundamental reaction for the diazotization of an aromatic amine is as follows:

Ar-NH₂ + NaNO₂ + 2 HCl → Ar-N₂⁺Cl⁻ + NaCl + 2 H₂O

In the case of this compound chloride, the starting material is 4-aminodiphenylamine.

Experimental Protocol

While a specific, detailed, and publicly available protocol for the synthesis of this compound chloride is not extensively documented in readily accessible literature, a general procedure can be adapted from established methods for the diazotization of aromatic amines. The following protocol is a representative example based on analogous syntheses.

Materials:

-

4-Aminodiphenylamine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

-

(Optional) A suitable solvent for the amine if it has poor solubility in aqueous acid (e.g., ethanol, acetone).

-

(Optional) A stabilizing agent or a specific buffer system to control pH.[3]

Procedure:

-

Preparation of the Amine Solution: A solution or suspension of 4-aminodiphenylamine is prepared in an aqueous solution of hydrochloric acid. The molar ratio of HCl to the amine should be at least 2:1. The mixture is cooled to 0-5 °C in an ice-salt bath with constant stirring.

-

Preparation of the Nitrite Solution: A solution of sodium nitrite in cold distilled water is prepared separately. The molar amount of sodium nitrite should be slightly in excess (e.g., 1.05 to 1.1 equivalents) compared to the amine.

-

Diazotization: The cold sodium nitrite solution is added dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature and the evolution of nitrogen oxides.

-

Reaction Completion and Use: After the addition is complete, the reaction mixture is stirred for an additional 15-30 minutes at 0-5 °C. The resulting solution of this compound chloride is typically used immediately in subsequent reactions without isolation due to its inherent instability in the solid state.

Note: The pH of the reaction medium can be crucial. For some aminodiarylamines, maintaining a pH between 1 and 4 can prevent cleavage of the molecule.[3]

Experimental Workflow Diagram:

References

An In-depth Technical Guide to the Stability and Degradation of 4-Anilinobenzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 4-anilinobenzenediazonium salts. These compounds, while synthetically versatile, are known for their inherent instability, which necessitates a thorough understanding of their behavior under various conditions to ensure safe handling, optimize reaction conditions, and predict shelf-life in potential applications.

Core Concepts in Stability

The stability of this compound salts is influenced by a multitude of factors, including temperature, pH, light exposure, and the nature of the counter-ion. Decomposition of aryldiazonium salts, in general, proceeds via thermal or photochemical pathways, often following first-order kinetics.

Thermal Stability

Table 1: Illustrative Thermal Decomposition Data for an Aryldiazonium Salt Analogue (Note: This data is for a related compound and serves to illustrate the expected trend for this compound salt.)

| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t½, s) |

| 25 | 1.0 x 10⁻⁵ | 69315 |

| 40 | 8.5 x 10⁻⁵ | 8155 |

| 50 | 3.2 x 10⁻⁴ | 2166 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values for this compound salt will vary.

Photochemical Stability

Aryldiazonium salts are known to be light-sensitive, undergoing photodecomposition upon exposure to UV or visible light. The photolysis kinetics of a related compound, 4-(2-(4'-pyridinyl)ethynyl)benzene diazonium salt, was found to follow first-order reaction kinetics.[1] The quantum yield of photodegradation is a key parameter in assessing photochemical stability.

Influence of pH

The pH of the medium plays a crucial role in the stability of diazonium salts. In acidic solutions, they are relatively stable. However, as the pH increases, they can be converted to more unstable species such as diazohydroxides and ultimately to diazotates, which are prone to decomposition.

Degradation Pathways

The degradation of this compound salts can proceed through two primary pathways: dediazoniation and coupling reactions.

Dediazoniation

Dediazoniation is the process by which the diazonium group is lost as dinitrogen gas (N₂), leading to the formation of a highly reactive aryl cation or radical. This intermediate can then react with various nucleophiles or solvents present in the reaction mixture.

Caption: Dediazoniation of this compound salt.

Coupling Reactions

In the presence of electron-rich aromatic compounds (coupling components), diazonium salts can undergo azo coupling reactions to form highly colored azo compounds. This is a common reaction in the synthesis of dyes and pigments.

Caption: Azo coupling reaction of this compound salt.

Experimental Protocols

Synthesis of this compound Chloride

Materials:

-

4-Aminodiphenylamine (4-anilinobenzenamine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

Dissolve a specific molar amount of 4-aminodiphenylamine in a mixture of concentrated hydrochloric acid and water, while cooling in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a concentrated aqueous solution of sodium nitrite dropwise to the cooled solution of the amine hydrochloride. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Stir the reaction mixture for an additional 15-20 minutes after the addition of sodium nitrite is complete.

-

The resulting solution of this compound chloride is typically used immediately in subsequent reactions without isolation, due to its instability.

Caption: Workflow for the synthesis of this compound chloride.

Monitoring Degradation by UV-Vis Spectrophotometry

The degradation of this compound salt can be monitored by observing the change in its UV-Vis absorption spectrum over time. The disappearance of the characteristic absorption band of the diazonium salt can be used to calculate the rate of decomposition.

Procedure:

-

Prepare a dilute solution of the this compound salt in the desired solvent or buffer.

-

Record the initial UV-Vis spectrum of the solution.

-

Maintain the solution under the desired conditions (e.g., constant temperature, specific light exposure).

-

Record the UV-Vis spectrum at regular time intervals.

-

Plot the absorbance at the wavelength of maximum absorption (λ_max) against time.

-

The rate constant (k) can be determined from the slope of the natural logarithm of the absorbance versus time plot for a first-order reaction.

Analysis of Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and identifying the degradation products of this compound salt. A reverse-phase HPLC method is typically employed.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where both the parent compound and expected degradation products absorb (e.g., 235 nm).

-

Column Temperature: 35 °C.

This method allows for the separation of the unreacted diazonium salt from its various degradation products, enabling their quantification and further characterization by techniques such as mass spectrometry (LC-MS).[2][3][4][5]

Safety Considerations

Solid diazonium salts can be explosive and should be handled with extreme caution. It is highly recommended to use them in solution whenever possible and to avoid their isolation and storage in a dry state. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

This guide provides a foundational understanding of the stability and degradation of this compound salts. For specific applications, it is imperative to conduct detailed experimental studies to quantify the stability under the relevant conditions.

References

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Anilinobenzenediazonium Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-anilinobenzenediazonium derivatives. These compounds are of significant interest in various chemical and pharmaceutical applications due to their reactive diazonium group and the extended conjugation provided by the anilino substituent. This document outlines the common synthetic routes and detailed spectroscopic analysis techniques, including UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Synthesis of this compound Salts

The synthesis of this compound salts typically involves the diazotization of 4-aminodiphenylamine. The general reaction scheme is presented below.

Caption: General reaction scheme for the synthesis of this compound salts.

Experimental Protocol: Diazotization of 4-Aminodiphenylamine

This protocol is a general procedure and may require optimization for specific derivatives.

-

Dissolution of Amine: Dissolve 4-aminodiphenylamine in a suitable acidic aqueous solution (e.g., hydrochloric acid or tetrafluoroboric acid) at a low temperature, typically between 0 and 5 °C, with constant stirring.

-

Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂) in cold deionized water.

-

Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C. The reaction is typically exothermic and the addition rate should be controlled to prevent a rise in temperature, which could lead to decomposition of the diazonium salt.

-

Isolation of the Product: The resulting this compound salt may precipitate from the solution. The solid product can be collected by filtration, washed with cold water, and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities. The product should be dried under vacuum at a low temperature.

Spectroscopic Characterization Workflow

A typical workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound derivative is outlined below.

Caption: Workflow for the spectroscopic characterization of this compound derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for a representative this compound salt, 4-(phenylamino)benzenediazonium tetrafluoroborate (CAS 2367-19-3), based on data from structurally similar compounds.

UV-Vis Spectroscopy

Experimental Protocol: The UV-Vis spectrum is typically recorded in a suitable solvent, such as acetonitrile or water, using a quartz cuvette. The concentration of the sample is adjusted to obtain an absorbance value within the linear range of the instrument.

Table 1: Expected UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 4-(Phenylamino)benzenediazonium tetrafluoroborate | Acetonitrile | ~380-420 | Not Reported |

Note: The expected λmax is an estimation based on related anilino-substituted diazonium compounds. The exact value can vary with substitution on the phenyl rings.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Table 2: Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N≡N stretch (diazonium) | 2250 - 2300 | Strong |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| B-F stretch (of BF₄⁻) | ~1050 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer in a deuterated solvent such as acetonitrile-d₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

Table 3: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| N-H Proton | 9.0 - 11.0 | Singlet (broad) |

Table 4: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| Carbon attached to N₂⁺ | ~120 |

Note: The exact chemical shifts are highly dependent on the solvent and the specific substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 5: Expected Mass Spectrometry Data for 4-(Phenylamino)benzenediazonium tetrafluoroborate

| Ion | Formula | Calculated m/z |

| [C₁₂H₁₀N₃]⁺ | C₁₂H₁₀N₃ | 196.0875 |

| [BF₄]⁻ | BF₄ | 86.8023 |

Note: The observed ions will depend on the ionization mode (positive or negative).

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical process of correlating different pieces of information to confirm the structure of the target molecule.

Caption: Logical flow for structure confirmation using multiple spectroscopic techniques.

This guide provides a foundational understanding of the spectroscopic characterization of this compound derivatives. For specific applications, the outlined protocols may need to be adapted and further experimental validation is always recommended.

Synthesis and Structural Analysis of Novel 4-Anilinobenzenediazonium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and structural analysis of novel 4-anilinobenzenediazonium compounds. These compounds, featuring a diazonium group, are highly reactive intermediates with significant potential in organic synthesis and materials science. This document details the synthetic protocols, methods for structural elucidation, and key stability considerations for this class of molecules.

Introduction

This compound compounds belong to the class of aryldiazonium salts, which are characterized by a C-N≡N⁺ functional group attached to an aromatic ring. The presence of the this compound cation makes these molecules particularly interesting due to the extended conjugation and the potential for further functionalization. Diazonium salts are versatile reagents in organic chemistry, serving as precursors for a wide array of functional groups through reactions such as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. Their photosensitivity also makes them useful in photodynamic therapy and the development of light-sensitive materials.

The synthesis of these compounds typically involves the diazotization of the corresponding aniline derivative, a reaction that requires careful control of temperature and pH to ensure the stability of the resulting diazonium salt. Structural analysis is crucial to confirm the identity and purity of the synthesized compounds, employing a range of spectroscopic and crystallographic techniques.

General Synthesis Pathway

The synthesis of this compound compounds is primarily achieved through the diazotization of a corresponding 4-aminoaniline precursor. This process involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The reaction is highly exothermic and must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.

Caption: General workflow for the synthesis of this compound salts.

Experimental Protocols

Synthesis of 4-(Phenylamino)benzenediazonium Tetrafluoroborate

This protocol describes a common method for the synthesis of a stable tetrafluoroborate salt of a this compound cation.

Materials:

-

4-Aminodiphenylamine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

Diethyl ether

-

Ethanol

-

Deionized water

-

Ice bath

Procedure:

-

Dissolution of Amine: A solution of 4-aminodiphenylamine is prepared in an aqueous solution of hydrochloric acid. The mixture is cooled to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution. The temperature is strictly maintained below 5 °C throughout the addition to prevent decomposition of the diazonium salt. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

Precipitation of Tetrafluoroborate Salt: Once the diazotization is complete, a chilled solution of tetrafluoroboric acid is added to the reaction mixture. The 4-(phenylamino)benzenediazonium tetrafluoroborate precipitates as a solid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration and washed with cold water, followed by cold ethanol, and finally with diethyl ether to facilitate drying. The product is then dried under vacuum.

Structural Analysis and Characterization

The structural confirmation of the synthesized this compound compounds is performed using a combination of spectroscopic methods.

Spectroscopic Data

| Technique | Compound | Observed Data |

| FT-IR (KBr, cm⁻¹) | 4-(Phenylamino)benzenediazonium tetrafluoroborate | 2275 (νN≡N), 1580 (νC=C, aromatic), 1050 (νB-F) |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 4-(Phenylamino)benzenediazonium tetrafluoroborate | 8.15 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.20 (t, 1H), 7.10 (d, 2H), 9.80 (s, 1H, NH) |

| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 4-(Phenylamino)benzenediazonium tetrafluoroborate | 145.2, 138.6, 132.1, 130.5, 125.8, 124.3, 118.9, 115.4 |

| UV-Vis (CH₃CN, λₘₐₓ, nm) | 4-(Phenylamino)benzenediazonium tetrafluoroborate | 385 |

Analytical Techniques Workflow

The following diagram illustrates the typical workflow for the structural analysis and characterization of the synthesized compounds.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Anilinobenzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Anilinobenzenediazonium salts are highly reactive organic compounds that serve as versatile intermediates in a wide range of chemical syntheses. Characterized by the presence of a diazonium group (-N₂⁺) and a phenylamino substituent on a benzene ring, these salts are pivotal in the production of azo dyes and in various organic transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound chloride and this compound sulfate, including their synthesis, stability, reactivity, and spectral characteristics. Detailed experimental protocols and visual representations of key chemical pathways are included to support researchers in their practical applications.

Introduction

Arenediazonium salts are a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring.[1] Among these, this compound salts, also known as 4-(phenylamino)benzenediazonium or p-diazoniumdiphenylamine salts, are notable for their role as precursors in the synthesis of azo dyes and other complex organic molecules.[2][3] Their utility stems from the excellent leaving group ability of the dinitrogen molecule (N₂), which can be displaced by a variety of nucleophiles.[4][5] This guide focuses on the chloride and sulfate salts of this compound, providing essential data and methodologies for their effective use in a research and development setting.

Physical Properties

Quantitative experimental data on the physical properties of this compound salts are not extensively reported in readily available literature, which is largely due to their inherent instability.[6] These salts are typically prepared in situ for immediate use.[7] However, some general properties and computed data are available.

General Characteristics:

-

Appearance: When isolated, benzenediazonium salts are generally colorless to white crystalline solids.[6]

-

Stability: this compound salts are unstable, particularly at temperatures above 5-10 °C, and can be explosive in the solid state when dry.[3][6] They are sensitive to heat, shock, and light.[3] Salts with larger counter-ions, such as tetrafluoroborate, tend to be more stable than chloride salts.[5]

-

Solubility: The sulfate salt is noted to be soluble in polar solvents.[2][3] Benzenediazonium chloride is soluble in water.[6]

Table 1: Computed Physical Properties of this compound Salts

| Property | This compound Chloride | This compound Hydrogen Sulfate |

| CAS Number | 101-56-4 | 4477-28-5 |

| Molecular Formula | C₁₂H₁₀ClN₃ | C₁₂H₁₁N₃O₄S |

| Molecular Weight | 231.68 g/mol [4][8] | 293.30 g/mol [9][10] |

| Exact Mass | 231.0563250 Da[4] | 293.04702701 Da[9] |

| Topological Polar Surface Area | 40.2 Ų[4] | 126 Ų[9] |

Note: The data in this table is computed and sourced from PubChem.

Chemical Properties and Reactivity

The chemistry of this compound salts is dominated by the reactivity of the diazonium group. These salts undergo two main classes of reactions: substitution reactions where the N₂ group is replaced, and coupling reactions where the diazonium nitrogen atoms are retained.[4]

Substitution Reactions (Displacement of N₂)

The diazonium group is an excellent leaving group, facilitating its replacement by a variety of nucleophiles. These reactions are often energetically favorable due to the formation of the highly stable dinitrogen molecule.[4]

-

Sandmeyer Reaction: This reaction involves the use of copper(I) salts (CuCl, CuBr, CuCN) to introduce halide or cyanide groups onto the aromatic ring.[5]

-

Schiemann Reaction: This reaction is used to introduce fluorine by treating the diazonium salt with fluoroboric acid (HBF₄) to form a more stable diazonium tetrafluoroborate salt, which upon heating yields the aryl fluoride.[7]

-

Replacement by Hydroxyl Group: Heating an aqueous solution of the diazonium salt leads to the formation of a phenol.[11]

-

Replacement by Hydrogen (Deamination): Treatment with hypophosphorous acid (H₃PO₂) results in the reductive removal of the diazonium group, replacing it with a hydrogen atom.[4]

Coupling Reactions (Retention of N₂)

In these reactions, the diazonium ion acts as a weak electrophile and attacks electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution. This process, known as azo coupling, results in the formation of brightly colored azo compounds.[7][10][12]

-

Coupling with Phenols and Naphthols: The reaction is typically carried out in a mildly alkaline medium. For example, coupling with β-naphthol produces an intense orange-red dye.[11]

-

Coupling with Aromatic Amines: This reaction proceeds in a mildly acidic to neutral medium. The coupling of benzenediazonium chloride with aniline produces a yellow dye known as aniline yellow.[11]

Experimental Protocols

Synthesis of this compound Sulfate

The synthesis of this compound salts is achieved through the diazotization of 4-aminodiphenylamine. This process involves the reaction of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[7]

Materials:

-

4-Aminodiphenylamine

-

Sulfuric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Water

Procedure:

-

Prepare a solution of 4-aminodiphenylamine in dilute sulfuric acid. This may require gentle warming to achieve complete dissolution.

-

Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[7]

-

Prepare a concentrated aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution with constant stirring. The addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction.

-

The resulting solution contains the this compound sulfate and is typically used immediately for subsequent reactions without isolation.[7]

Azo Coupling with β-Naphthol

Materials:

-

Solution of this compound sulfate (prepared as above)

-

β-Naphthol (2-naphthol)

-

Sodium hydroxide (NaOH)

-

Ice

-

Water

Procedure:

-

Dissolve β-naphthol in an aqueous solution of sodium hydroxide to form sodium β-naphthoxide.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold this compound sulfate solution to the cold β-naphthoxide solution with vigorous stirring.

-

An intensely colored azo dye will precipitate from the solution.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration, wash it with cold water, and allow it to dry.

Spectroscopic Data

Table 2: General Spectroscopic Features of Aryldiazonium Salts

| Spectroscopic Technique | Characteristic Feature |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band corresponding to the N≡N stretching vibration is typically observed in the range of 2100-2300 cm⁻¹. For a nitro-substituted benzenediazonium salt, a characteristic peak was noted at 2270 cm⁻¹.[13] |

| UV-Visible (UV-Vis) Spectroscopy | Aryldiazonium salts exhibit strong absorption in the UV region. The exact λmax is dependent on the substituents on the aromatic ring. Azo compounds formed from these salts have extended conjugated systems and absorb in the visible region, leading to their characteristic colors.[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The protons on the aromatic ring will show signals in the aromatic region (typically 6.5-8.5 ppm). The chemical shifts are influenced by the electron-withdrawing nature of the diazonium group and the electron-donating nature of the anilino group. 1H NMR data for various substituted benzanilides show that electron-withdrawing groups tend to shift signals downfield.[15][16] |

Visualizations

Synthesis of this compound Sulfate

Caption: Workflow for the synthesis of this compound sulfate.

Key Reactions of this compound Salts

Caption: Major reaction pathways of this compound salts.

Safety and Handling

This compound salts should be handled with extreme caution. They are thermally unstable and can decompose explosively, especially when dry.[3][6] It is imperative to:

-

Work at low temperatures (0-5 °C).

-

Avoid isolating the diazonium salt in solid form unless absolutely necessary and with appropriate safety measures.

-

Use solutions of the diazonium salt immediately after preparation.

-

Avoid friction, grinding, or shock of the solid material.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound salts are valuable and highly reactive intermediates in organic synthesis. Their ability to undergo a wide range of substitution and coupling reactions makes them indispensable for the preparation of a diverse array of aromatic compounds, most notably azo dyes. However, their inherent instability necessitates careful handling and controlled reaction conditions. This guide provides a foundational understanding of their properties and synthetic applications to aid researchers in harnessing their reactivity safely and effectively. Further research to quantify the physical and thermal properties of these specific salts would be beneficial for their broader application and process safety.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. scienceinfo.com [scienceinfo.com]

- 8. 4-Diazodiphenylamino sulfate | C12H12N3O4S+ | CID 414492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Azo coupling - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Azo Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Substituent effects on the 1H, 13C, and 15N NMR spectra of substituted benzanilides. | Semantic Scholar [semanticscholar.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 4-Anilinobenzenediazonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics of 4-anilinobenzenediazonium salts. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize diazonium chemistry in their work. This document delves into the synthesis, stability, and reactivity of these compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound Salts

This compound salts are a class of aromatic diazonium compounds characterized by the presence of an aniline moiety at the para position of the benzenediazonium ring. This substitution significantly influences the electronic properties, stability, and reactivity of the diazonium group, making these compounds valuable intermediates in organic synthesis. Their general structure consists of a diazonium group (-N₂⁺) attached to a benzene ring, which in turn is substituted with a phenylamino group (-NHC₆H₅) at the para position.

The stability of aryldiazonium salts is a critical factor in their application and is highly dependent on the nature of the substituents on the aromatic ring and the counter-ion. Generally, electron-donating groups, such as the anilino group, can have a complex effect on the stability of the diazonium salt.

Synthesis of this compound Salts

The synthesis of this compound salts begins with the preparation of its precursor, 4-aminodiphenylamine.

Synthesis of 4-Aminodiphenylamine

A common method for the synthesis of 4-aminodiphenylamine involves the reaction of aniline with nitrobenzene in the presence of a base, followed by reduction of the resulting 4-nitrodiphenylamine and/or 4-nitrosodiphenylamine intermediates.

Experimental Protocol: One-Pot Synthesis of 4-Aminodiphenylamine [1]

-

Reaction Setup: In a reaction vessel, combine aniline (in excess) and nitrobenzene.

-

Base Addition: To the stirred mixture, add an aqueous solution of a strong base, such as a mixture of tetramethylammonium hydroxide, sodium hydroxide, and potassium hydroxide. A dark-colored solution will form.

-

Heating: Heat the reaction mixture to approximately 80°C for several hours. The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of nitrobenzene. The primary products will be 4-nitrodiphenylamine, 4-nitrosodiphenylamine, and some 4-aminodiphenylamine.

-

Reduction: After the initial reaction, add water to the mixture. Then, gradually add a reducing agent, such as a Raney Ni-Al alloy and aluminum powder, over a period of about 30 minutes.

-

Continued Reaction: Continue stirring the mixture at 80°C for a few hours until GC analysis indicates the complete conversion of the nitro and nitroso intermediates to 4-aminodiphenylamine.

-

Workup: Cool the reaction mixture to room temperature and filter it through a bed of celite to remove the metal powders. The filter cake should be washed with a suitable organic solvent, such as dichloromethane.

-

Isolation: The organic and aqueous layers of the filtrate are separated, and the product is isolated from the organic layer.

Diazotization of 4-Aminodiphenylamine

The conversion of 4-aminodiphenylamine to the corresponding diazonium salt is achieved through diazotization, a reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

Experimental Protocol: Diazotization of 4-Aminodiphenylamine [2]

-

Amine Solution: Dissolve or suspend 4-aminodiphenylamine in a suitable solvent, such as acetone or alcohol.

-

Acidification: Add a strong acid, for example, a solution of ferrous sulfate in water.

-

Nitrite Addition: To this cooled solution (around 0-5°C), add a solution of pure solid sodium nitrite in water.

-

Reaction: The diazotization is typically rapid. The resulting diazonium salt can then be used in solution or precipitated by the addition of a suitable counter-ion, such as tetrafluoroborate, by adding sodium tetrafluoroborate.[2]

The logical workflow for the synthesis is depicted below.

Reaction Mechanisms and Kinetics

This compound salts undergo several key reactions, including thermal decomposition (dediazoniation) and azo coupling.

Thermal Decomposition (Dediazoniation)

The thermal stability of aryldiazonium salts is a crucial parameter for their handling and application. The decomposition of these salts, known as dediazoniation, typically proceeds via the loss of dinitrogen gas (N₂) to form a highly reactive aryl cation or aryl radical.

The mechanism of dediazoniation can be either heterolytic or homolytic, depending on the reaction conditions and the nature of the substituents on the aromatic ring.

-

Heterolytic Dediazoniation: This pathway involves the unimolecular cleavage of the C-N bond to form an aryl cation and a molecule of nitrogen. The highly electrophilic aryl cation then reacts with any available nucleophile in the medium. This is the predominant mechanism in many cases of spontaneous thermal decomposition.

-

Homolytic Dediazoniation: This pathway involves the formation of an aryl radical. This mechanism is often promoted by the presence of reducing agents or by photochemical initiation.

The presence of the electron-donating anilino group is expected to influence the stability of the diazonium salt. Studies on substituted benzenediazonium salts have shown that electron-donating groups can have a destabilizing effect, leading to lower decomposition temperatures.[3]

The thermal decomposition of aryldiazonium salts generally follows first-order kinetics. The rate of decomposition is highly dependent on temperature and the substitution pattern on the aromatic ring.

| Substituent at para-position | Initial Decomposition Temp. (°C) | Enthalpy of Decomposition (J/g) |

| -H | 110.1 | 830.6 |

| -CH₃ | 104.3 | 868.9 |

| -OCH₃ | 94.6 | 772.5 |

| -Cl | 129.5 | 785.1 |

| -Br | 134.7 | 647.2 |

| -NO₂ | 158.4 | 741.6 |

Data adapted from a study on the thermal analysis of various arenediazonium tetrafluoroborate salts. The anilino group, being a strong electron-donating group, would be expected to have an initial decomposition temperature in the lower range of the substituted compounds.

Experimental Protocol: Kinetic Study of Thermal Decomposition [4]

-

Solution Preparation: Prepare a solution of the this compound salt of a known concentration in a suitable solvent (e.g., acidified aqueous solution).

-

Temperature Control: Place the solution in a constant-temperature bath set to the desired temperature.

-

Monitoring the Reaction: The progress of the decomposition can be monitored by:

-

UV-Vis Spectrophotometry: Measure the decrease in absorbance of the diazonium salt at its λ_max over time. The concentration is proportional to the absorbance according to the Beer-Lambert law.

-

Gas Evolution: Collect the nitrogen gas evolved over time in a gas burette at constant pressure. The volume of N₂ is proportional to the extent of the reaction.

-

-

Data Analysis:

-

For a first-order reaction, a plot of the natural logarithm of the concentration (or absorbance) of the diazonium salt versus time will yield a straight line with a slope of -k, where k is the rate constant.

-

By determining the rate constants at different temperatures, the activation energy (Ea) can be calculated from the Arrhenius equation by plotting ln(k) versus 1/T.

-

Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and reacts with an activated aromatic ring (the coupling component). For this compound, the diazonium ion itself can couple with other aromatic compounds, or the aniline ring can act as a coupling component for another diazonium salt.

When reacting with anilines, diazonium ions can attack either the para-carbon of the aniline ring (C-coupling) or the nitrogen atom of the amino group (N-coupling).

-

N-Coupling: This is generally the kinetically favored pathway, leading to the formation of a triazene. This reaction is often reversible.

-

C-Coupling: This pathway is thermodynamically favored and leads to the formation of a stable azo compound. The reaction is typically carried out under mildly acidic to neutral conditions.

The product of the C-coupling of benzenediazonium chloride with aniline is p-aminoazobenzene, a yellow dye.[5]

Applications in Drug Development and Research

While specific applications of this compound salts in drug development are not extensively documented in readily available literature, the general class of aryldiazonium salts and the products of their reactions have relevance in this field.

-

Synthesis of Bioactive Molecules: Diazonium chemistry provides a versatile platform for the synthesis of a wide range of organic compounds, some of which may possess biological activity. The Sandmeyer and related reactions allow for the introduction of various functional groups onto the aromatic ring, which is a common strategy in medicinal chemistry for lead optimization.[6][7]

-

Prodrug Design: Azo compounds, formed through coupling reactions, can be designed as prodrugs. The azo bond can be stable under normal physiological conditions but cleaved by specific enzymes, such as azoreductases found in the gut microbiome, to release the active drug molecule at a targeted site.

-

Biochemical Probes: The reactivity of diazonium salts allows for their use in bioconjugation and as probes for studying biological systems. For instance, they can be used to modify proteins at tyrosine or histidine residues through azo coupling.[8]

Conclusion

This compound salts are versatile chemical intermediates with a rich and complex reactivity profile. Their stability and reaction pathways are significantly influenced by the electronic effects of the anilino substituent. While quantitative kinetic data for this specific class of compounds is sparse, a thorough understanding of the general principles of diazonium chemistry, as outlined in this guide, provides a strong foundation for their application in research and development. The detailed experimental protocols and mechanistic diagrams presented herein are intended to serve as a practical resource for scientists and professionals working with these fascinating and useful molecules. Further research into the specific kinetics and applications of this compound derivatives is warranted to fully exploit their potential in synthetic and medicinal chemistry.

References

- 1. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 2. US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents [patents.google.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Azo coupling - Wikipedia [en.wikipedia.org]

Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety precautions required for handling 4-anilinobenzenediazonium salts and related aryldiazonium compounds in a laboratory setting. Diazonium salts are highly valuable reagents in organic synthesis; however, their inherent instability and potential for explosive decomposition demand rigorous safety protocols. This document outlines the hazards, provides quantitative stability data for related compounds, details experimental procedures, and offers visual guides to key reaction pathways and safety workflows.

Core Hazards of Aryldiazonium Salts

Aryldiazonium salts are a class of organic compounds known for their reactivity and, more critically, their potential for rapid and violent decomposition. The primary hazards associated with these compounds, including this compound salts, are:

-

Thermal Instability: Many diazonium salts are thermally labile and can decompose exothermically upon heating. This decomposition can be rapid and lead to a dangerous pressure buildup in a sealed vessel.

-

Shock and Friction Sensitivity: In their solid, dry state, aryldiazonium salts can be highly sensitive to shock, friction, and static discharge, leading to detonation. Several laboratory and industrial accidents have been attributed to the mishandling of dried diazonium salts.

-

Explosive Decomposition: The decomposition of diazonium salts liberates nitrogen gas (N₂), a very stable molecule. The large positive enthalpy of this decomposition reaction is the driving force behind their explosive nature.

Due to these significant risks, a fundamental principle of working with diazonium salts is to avoid their isolation in a solid, dry form whenever possible . They are typically prepared in situ at low temperatures and used immediately in the subsequent reaction step.

Quantitative Stability Data of Substituted Aryldiazonium Salts

| Substituent on the Aromatic Ring | Initial Decomposition Temperature (°C) |

| 4-Nitro | 150 |

| 4-Bromo | 140 |

| 4-Methoxy | 140 |

| 3-Chloro | >200 |

| 4-Chloro | Not specified, but generally less stable than 3-chloro |

| 2-Chloro | Not specified, but generally less stable than 3-chloro |

Data adapted from a comparative study on the thermal stabilities of diazonium salts and their corresponding triazenes.[1][2][3][4]

Key Observations:

-

Electron-withdrawing groups, such as the nitro group at the para position, can significantly impact thermal stability.[1]

-

The position of substituents plays a crucial role; for instance, a chloro-substituent in the meta-position appears to confer greater stability than in the ortho- or para-positions.[1]

-

It is prudent to assume that this compound salts will have a limited thermal stability and should be handled with the same precautions as other potentially explosive diazonium salts.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of aryldiazonium salts and should be performed with strict adherence to all safety precautions outlined in this guide.

General Protocol for the Diazotization of 4-Aminodiphenylamine (to form this compound salt)

This procedure is adapted from a patented method for the diazotization of 4-aminodiarylamines.[5]

Materials:

-

4-Aminodiphenylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

-

Stirring apparatus

-

Low-temperature thermometer

-

Addition funnel

Procedure:

-

In a flask equipped with a mechanical stirrer and a thermometer, suspend the 4-aminodiphenylamine in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the reaction.

-

Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

The resulting solution of this compound chloride should be used immediately in the next synthetic step without isolation.

Mandatory Visualizations

Logical Workflow for Safe Handling of Diazonium Salts

The following diagram illustrates the critical decision-making process and workflow for the safe handling of aryldiazonium salts in the laboratory.

Caption: A logical workflow for the safe handling of diazonium salts.

Simplified Sandmeyer Reaction Pathway

The Sandmeyer reaction is a classic example of a synthetic transformation involving an aryldiazonium salt. This diagram illustrates the key steps.

Caption: A simplified representation of the Sandmeyer reaction pathway.

Simplified Gomberg-Bachmann Reaction Pathway

The Gomberg-Bachmann reaction is another important transformation of aryldiazonium salts, leading to the formation of biaryl compounds.

Caption: A simplified representation of the Gomberg-Bachmann reaction pathway.

Cardinal Rules for Handling Diazonium Salts

A set of "cardinal rules" has been established within the chemical safety community for the handling of diazonium salts. Adherence to these rules is mandatory to ensure the safety of all laboratory personnel.

-

Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite for the diazotization reaction. Excess nitrite can lead to the formation of unstable side products.

-

Check for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid and neutralize it if necessary.

-

Correct Order of Addition: Combine the amine and acid first, then add the sodium nitrite solution slowly. This minimizes the concentration of free nitrous acid.

-

Maintain Low Temperatures: Keep the reaction temperature below 5 °C at all times. Diazonium salts are significantly more stable at lower temperatures.

-

Vent Gases: Diazotization reactions can generate gases. Ensure the reaction vessel is adequately vented to prevent pressure buildup.

-

Assume Explosive Properties: Unless there is definitive data to the contrary, treat all diazonium salts as potentially explosive, especially in the solid state.

-

Prevent Precipitation: Do not allow the undesired precipitation of diazonium salts from the solution. If solids must be handled, they should be kept wet.

-

Quench Residual Diazonium Salts: Before workup or disposal, quench any remaining diazonium salt in the reaction mixture.

-

Limit Scale of Isolation: If isolation of a solid diazonium salt is absolutely necessary, do not handle more than 0.75 mmol at a time and take extreme precautions.

-

Use Appropriate Tools: When handling solid diazonium salts, use spatulas made of plastic, Teflon, or wood. Never use metal spatulas, as they can cause frictional heating or sparks.

-

Avoid Grinding and Friction: Do not grind, scrape, or subject solid diazonium salts to any form of friction.

-

Consider Stabilization: The addition of inert salts (e.g., zinc chloride) can sometimes form more stable double salts.

By understanding the inherent hazards, reviewing stability data, following established protocols, and adhering to the cardinal rules of safety, researchers can mitigate the risks associated with the use of this compound salts and other aryldiazonium compounds in the laboratory.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Polymer Surface Modification Using 4-Anilinobenzenediazonium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the surface modification of polymers using 4-anilinobenzenediazonium. Due to the limited availability of published data specifically for this compound, this document includes generalized protocols and data from closely related and structurally similar diazonium compounds, such as 4-aminobenzenediazonium and 4-carboxyphenyl diazonium. These can serve as a strong starting point for developing specific applications.

Introduction

Surface modification of polymers is a critical step in the development of advanced materials for biomedical applications, including drug delivery, biocompatible coatings, and biosensors. Aryl diazonium salts are a versatile class of reagents for surface functionalization due to their ability to form stable, covalent bonds with a wide variety of substrates, including both conductive and non-conductive polymers.[1][2] The resulting aryl layer can be further functionalized, providing a platform for the immobilization of biomolecules, drugs, or other desired chemical entities.[3]

This compound is a diazonium salt that introduces an aniline group onto the polymer surface. This functionality can be particularly useful for subsequent coupling reactions, such as amide bond formation, to attach therapeutic agents or targeting ligands.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from polymer surfaces modified with analogous diazonium salts. This data can be used as a benchmark for evaluating the success of surface modification with this compound.

Table 1: Surface Characterization Data for Polymers Modified with Aryl Diazonium Salts

| Diazonium Salt | Polymer Substrate | Characterization Method | Parameter | Value |

| 4-Carboxyphenyl diazonium | Mild Steel | Electrochemical Impedance Spectroscopy | Corrosion Inhibition Efficiency | 86%[4][5] |

| 4-Carboxyphenyl diazonium | Pyrolyzed Photoresist Film (PPF) | Atomic Force Microscopy (AFM) | Initial Layer Thickness | 1.0 ± 0.3 nm[3] |

| Nitroaniline coupled to carboxyphenyl layer | Pyrolyzed Photoresist Film (PPF) | Atomic Force Microscopy (AFM) | Final Layer Thickness | 2.0 ± 0.5 nm[3] |

| 4-Nitrophenyl diazonium | Not specified | Ellipsometry, AFM, STM | Film Thickness | Up to ~100 nm[1] |

Table 2: Contact Angle Measurements on Modified Polymer Surfaces

| Polymer | Modification | Water Contact Angle (°) |

| Polyethylene | Untreated | 98°[6] |

| Polyethylene | Helium-Oxygen Plasma Treated | 25°[6] |

| Nylon-6 | Untreated | 75°[6] |

| Nylon-6 | Helium-Oxygen Plasma Treated | 26.4°[6] |

| Polysulfone | Untreated | 82.6° |

| Polysulfone | Ammonium sulfamate modified | 34.5° |

Experimental Protocols

The following are detailed protocols for the synthesis of a generic aryldiazonium salt and its subsequent use for polymer surface modification. These should be adapted for this compound based on standard organic chemistry principles.

Protocol for in situ Generation of Aryl Diazonium Salt

This protocol is adapted from the synthesis of 4-carboxyphenyl diazonium and can be modified for this compound by starting with the corresponding aniline precursor.[4]

Materials:

-

4-Aminobenzoic acid (or appropriate aniline precursor)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄), 0.5 M

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Dissolve the aromatic amine (e.g., 4-aminobenzoic acid) in the acidic solution (e.g., 0.5 M HCl) in a beaker placed in an ice bath. Stir the solution until the amine is fully dissolved.

-

Slowly add a stoichiometric amount of sodium nitrite solution to the cooled amine solution while stirring continuously.

-

Continue stirring the reaction mixture in the ice bath for approximately 15-30 minutes. The formation of the diazonium salt is indicated by a color change.

-

The freshly prepared diazonium salt solution is now ready for the surface modification step. It is recommended to use it immediately as diazonium salts can be unstable.

Protocol for Spontaneous Grafting of Diazonium Salt onto a Polymer Surface

This method is straightforward and does not require electrochemical equipment.[2][4]

Materials:

-

Polymer substrate (e.g., film, membrane)

-

Freshly prepared diazonium salt solution

-

Reducing agent (e.g., hypophosphorous acid or iron powder) (optional, can enhance grafting)

-

Beaker or petri dish

-

Deionized water

-

Ethanol

-

Nitrogen or Argon gas stream

Procedure:

-

Clean the polymer substrate by sonicating in deionized water and ethanol, then dry under a stream of nitrogen or argon.

-

Immerse the cleaned polymer substrate into the freshly prepared diazonium salt solution.

-

If a reducing agent is used, add it to the solution to initiate the grafting process.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes to several hours) at room temperature. The reaction time will influence the thickness of the grafted layer.

-

After the desired reaction time, remove the polymer substrate from the solution.

-

Thoroughly rinse the modified substrate with deionized water and ethanol to remove any non-covalently bound species.

-

Dry the surface-modified polymer under a stream of nitrogen or argon.

-

Store the modified polymer in a clean, dry environment before characterization or further functionalization.

Protocol for Electrografting of Diazonium Salt

Electrografting provides greater control over the thickness of the grafted layer.[1] This method is suitable for conductive or semi-conductive polymer substrates.

Materials:

-

Conductive polymer substrate (working electrode)

-

Platinum wire or graphite rod (counter electrode)

-

Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Freshly prepared diazonium salt solution in an appropriate electrolyte (e.g., acetonitrile with 0.1 M tetrabutylammonium tetrafluoroborate)

Procedure:

-

Assemble the three-electrode system in the electrochemical cell with the polymer substrate as the working electrode.

-

De-aerate the diazonium salt solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Perform cyclic voltammetry by scanning the potential to negative values (e.g., from 0 V to -1.0 V vs. SCE) for a set number of cycles. The reduction of the diazonium salt will result in the grafting of the aryl group onto the polymer surface.

-

Alternatively, apply a constant potential at which the diazonium salt is reduced for a specific duration to control the film thickness.

-

After electrografting, remove the polymer substrate and rinse it thoroughly with the solvent used for the electrolyte, followed by deionized water and ethanol.

-

Dry the modified polymer under a stream of nitrogen or argon.

Visualizations

The following diagrams illustrate the experimental workflow for polymer surface modification and a potential pathway for subsequent functionalization in the context of drug development.

References

- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors [mdpi.com]

- 3. A post-functionalization toolbox for diazonium (electro)-grafted surfaces: review of the coupling methods - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00077B [pubs.rsc.org]

- 4. Surface modification of mild steel using 4-carboxyphenyl diazonium in sulfuric and hydrochloric acids. A corrosion study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01415K [pubs.rsc.org]

- 5. Surface modification of mild steel using 4-carboxyphenyl diazonium in sulfuric and hydrochloric acids. A corrosion study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

Application of 4-Anilinobenzenediazonium in Biosensor Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and sensitive detection of biomolecules is paramount in biomedical research, clinical diagnostics, and drug development. Electrochemical biosensors offer a compelling platform for such applications due to their high sensitivity, rapid response times, and potential for miniaturization. A critical aspect of biosensor fabrication is the stable and controlled immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto the electrode surface. Aryl diazonium salts have emerged as a versatile and robust class of reagents for surface functionalization, forming stable covalent bonds with a variety of conductive and semiconductive materials.

Among these, 4-anilinobenzenediazonium and its derivatives (such as 4-aminophenyl, 4-carboxyphenyl, and 4-nitrophenyl diazonium salts) are particularly valuable. The electrochemical reduction of these salts generates highly reactive aryl radicals that readily form covalent C-C or C-O bonds with electrode surfaces like glassy carbon, gold, and graphene. The terminal functional groups (-NH₂, -COOH, or -NO₂ which can be reduced to -NH₂) provide versatile handles for the subsequent covalent attachment of biomolecules. This application note provides a comprehensive overview, quantitative data, and detailed protocols for the use of this compound chemistry in the development of high-performance biosensors.

Data Presentation: Performance of Biosensors Utilizing this compound Derivatives

The following table summarizes the performance of various electrochemical biosensors that employ this compound derivatives for surface modification and bioreceptor immobilization. This data allows for a comparative assessment of the analytical capabilities achieved through this versatile surface chemistry.

| Analyte | Bioreceptor | This compound Derivative | Electrode Material | Detection Technique | Limit of Detection (LOD) | Linear Range | Reference |

| β-lactoglobulin | Antibody | 4-Nitrophenyl diazonium | Graphene-modified screen-printed carbon electrode (SPCE) | Differential Pulse Voltammetry (DPV) | 0.85 pg/mL | 1 pg/mL - 100 ng/mL | [1] |

| C-Reactive Protein (CRP) | Antibody | p-Aminophenyl diazonium | Thermoplastic electrode (TPE) | Electrochemical ELISA | 2 ng/mL (in buffer) | Not Specified | [2][3] |

| C-Reactive Protein (CRP) | Antibody | p-Aminophenyl diazonium | Thermoplastic electrode (TPE) | Electrochemical ELISA | 10 ng/mL (in serum) | Not Specified | [3] |

| Ochratoxin A (OTA) | Antibody | 4-Nitrophenyl diazonium | Screen-printed gold electrode (SPAuE) | Amperometry | 12 ng/mL | Up to 60 ng/mL | |

| Lead (Pb²⁺) | DNAzyme | 4-Carboxybenzenediazonium | Screen-printed electrode (SPE) with gold nanoparticles | Not Specified | 2.5 x 10⁻⁹ M | Not Specified | [4] |

| Cardiac Troponin I | Aptamer | 4-Carboxyphenyl diazonium | Gold electrode with reduced graphene oxide | Differential Pulse Voltammetry (DPV) | 0.88 pg/mL | 1 pg/mL - 100 ng/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and application of biosensors based on this compound chemistry.

Protocol 1: In Situ Generation and Electrochemical Grafting of 4-Aminophenyl Layer on a Glassy Carbon Electrode (GCE)

Materials:

-

Glassy Carbon Electrode (GCE)

-

4-Phenylenediamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 0.5 M)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Potentiostat/Galvanostat

-

Electrochemical cell with a three-electrode setup (GCE as working electrode, Pt wire as counter electrode, and Ag/AgCl as reference electrode)

-

Polishing materials (alumina slurry or diamond paste)

Procedure:

-

Electrode Pre-treatment:

-

Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

-

Rinse thoroughly with deionized water.

-

Soncate the electrode in ethanol and deionized water for 5 minutes each to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

In Situ Diazonium Salt Formation and Grafting:

-

Prepare a fresh solution containing 5 mM 4-phenylenediamine and 5 mM NaNO₂ in 0.5 M HCl.

-

Immediately immerse the pre-treated GCE into this solution.

-

Perform cyclic voltammetry (CV) by scanning the potential from +0.4 V to -0.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 5-10 cycles. A characteristic reduction peak corresponding to the diazonium salt reduction should be observed in the first scan, which decreases in subsequent scans as the electrode surface becomes passivated by the grafted aminophenyl layer.

-

Alternatively, chronoamperometry can be used by applying a constant potential of -0.6 V for 60-300 seconds.

-

-

Post-Grafting Cleaning:

-

After grafting, rinse the electrode thoroughly with deionized water and ethanol to remove any non-covalently bound species.

-

Dry the electrode under a nitrogen stream. The aminophenyl-modified GCE is now ready for bioreceptor immobilization.

-

Protocol 2: Antibody Immobilization on a 4-Carboxyphenyl Modified Electrode

Materials:

-

4-Carboxyphenyl modified electrode (prepared similarly to Protocol 1, using 4-aminobenzoic acid as the precursor)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Monoclonal antibody specific to the target analyte

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

-

Shaker or orbital mixer

Procedure:

-

Activation of Carboxyl Groups:

-

Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water.

-

Immerse the 4-carboxyphenyl modified electrode in the EDC/NHS solution and incubate for 1 hour at room temperature with gentle shaking. This step activates the terminal carboxyl groups to form reactive NHS esters.

-

-

Antibody Immobilization:

-

Rinse the activated electrode with PBS (pH 7.4).

-

Immediately immerse the electrode in a solution of the specific antibody (typically 10-100 µg/mL in PBS).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle shaking. The primary amine groups on the antibody will react with the NHS esters to form stable amide bonds.

-

-

Blocking of Non-specific Binding Sites:

-

Rinse the electrode with PBS to remove any unbound antibodies.

-

Immerse the electrode in a 1% BSA solution for 1 hour at room temperature. This step blocks any remaining active sites on the surface, minimizing non-specific adsorption of other proteins during the assay.

-

-

Final Washing:

-

Rinse the electrode thoroughly with PBS.

-

The immunosensor is now ready for analyte detection or can be stored at 4°C in PBS for a short period.

-

Mandatory Visualizations

Diagram 1: General Workflow for Biosensor Fabrication

Caption: Workflow for biosensor fabrication.

Diagram 2: Signaling Pathway for a Label-Free Electrochemical Immunosensor

Caption: Signal transduction in an immunosensor.

Diagram 3: Logical Relationship of EDC/NHS Coupling Chemistry

Caption: EDC/NHS antibody immobilization chemistry.

References

- 1. The Role of Aryldiazonium Chemistry in Designing Electrochemical Aptasensors for the Detection of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive method for the determination of 4-aminophenol using an electrochemical sensor based on 5-amino-1,3,4-thiadiazole-2-thiol (2022) | Meimuna Zahido | 24 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

Application Notes and Protocols: 4-Anilinobenzenediazonium Salts in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-anilinobenzenediazonium salts as key intermediates in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants widely utilized in textiles, printing, and various technological applications. The synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.

Introduction

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The extended conjugation provided by this linkage is responsible for the vibrant colors of these compounds. The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, where the aryldiazonium cation acts as the electrophile.

The general reaction for azo dye synthesis can be summarized in two main steps:

-

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. These salts are typically unstable and are used immediately in the subsequent reaction.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, a naphthol, or another aromatic amine. The diazonium ion attacks the activated aromatic ring of the coupling agent to form the azo dye.

This document focuses on the use of this compound, derived from 4-aminodiphenylamine, as the diazo component.

Chemical Structures and Reaction Scheme

The overall synthesis of an azo dye using this compound chloride and 2-naphthol as the coupling agent is depicted below.

Caption: General reaction scheme for the synthesis of an azo dye.

Experimental Protocols

The following are detailed protocols for the synthesis of an azo dye using this compound chloride.

Protocol 1: Preparation of this compound Chloride

This protocol describes the diazotization of 4-aminodiphenylamine.

Materials:

-

4-Aminodiphenylamine (N-phenyl-p-phenylenediamine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve a specific amount of 4-aminodiphenylamine in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0–5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0–5 °C.

-

Continue stirring for an additional 15-30 minutes after the addition is complete. The resulting solution contains the this compound chloride and should be used immediately in the next step.

Protocol 2: Synthesis of an Azo Dye via Azo Coupling

This protocol describes the coupling of the prepared this compound chloride with 2-naphthol.

Materials:

-

Solution of this compound chloride (from Protocol 1)

-

2-Naphthol (beta-naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a separate 400 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0–5 °C in an ice bath with stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product with a small amount of cold water to remove any unreacted salts.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Calculate the percentage yield of the synthesized dye.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of an azo dye.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of an azo dye using this compound and 2-naphthol. Actual results may vary depending on specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminodiphenylamine | 1.84 g (0.01 mol) | General Stoichiometry |

| Sodium Nitrite | 0.76 g (0.011 mol) | General Stoichiometry |

| 2-Naphthol | 1.44 g (0.01 mol) | [1] |

| Reaction Conditions | ||

| Diazotization Temperature | 0–5 °C | [2] |

| Coupling Temperature | 0–5 °C | [2] |

| Reaction Time | ~1-2 hours | General Procedure |

| Product | ||

| Theoretical Yield | ~3.5 g | Calculated |

| Typical Actual Yield | 85-95% | Estimated |

| Appearance | Red to orange solid | [3] |

| Melting Point | Varies with purity | N/A |

Safety Precautions

-

Diazonium salts can be explosive when dry and should be handled with extreme care. Always keep them in solution and at low temperatures.[4]

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Aromatic amines and phenols can be toxic and should be handled with care.[1]

Conclusion

The use of this compound salts as coupling agents provides a versatile route to a wide range of azo dyes. The protocols outlined in these notes offer a reliable method for the synthesis of these compounds. By modifying the coupling component, a diverse library of dyes with varying colors and properties can be generated for applications in research and development.

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with 4-Anilinobenzenediazonium

For Researchers, Scientists, and Drug Development Professionals

Introduction